(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-bromophenyl group at the carbonyl end and a 2,3-dimethoxyphenyl moiety at the propenone terminus.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYUIGBJDCYSA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound includes a bromophenyl and a dimethoxyphenyl group connected by a propene chain. Its molecular formula is , with a molecular weight of approximately 345.21 g/mol. The compound's structure can be represented as follows:
The biological activity of this chalcone derivative is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it may exert its anticancer effects through:
- Inhibition of cell proliferation : The compound has been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Induction of apoptosis : It activates intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
- Antioxidant activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via p53 pathway modulation |
| HeLa (Cervical Cancer) | 12.8 | Inhibits topoisomerase II activity |
| A549 (Lung Cancer) | 15.0 | Promotes ROS formation leading to cell death |
| K562 (Leukemia) | 9.7 | Blocks cell cycle progression |
These findings highlight the compound's potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 20 to 40 µg/mL .
Case Studies
A notable study evaluated the effects of this chalcone derivative on human breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Furthermore, the study reported an increase in reactive oxygen species (ROS) levels post-treatment, suggesting oxidative stress as a contributing factor to its cytotoxicity .
Comparison with Similar Compounds
Structural Planarity and Crystallography
- Dihedral Angles :
The dihedral angle between aromatic rings in (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is ~9–10°, indicating near-planarity. In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one exhibits a larger dihedral angle (~48°), reducing conjugation efficiency . Planar structures often improve binding to biological targets due to enhanced π-π stacking.
Nonlinear Optical Properties
- Hyperpolarizability :
Bromine substituents influence optical properties. For example, (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has a low hyperpolarizability (0.02 × 10⁻³⁰ esu), whereas (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one shows higher values (2.77 × 10⁻³⁰ esu). The electron-withdrawing bromine in the target compound may reduce polarizability compared to nitro groups .
Tabulated Comparison of Key Chalcone Derivatives
Key Research Findings and Implications
Substituent Position Matters : Bromine at the para position (vs. meta) enhances planarity and may improve target binding .
Methoxy vs. Amino Groups: Methoxy groups provide steric bulk and moderate electron-donating effects, whereas amino groups facilitate hydrogen bonding, crucial for enzyme inhibition .
Synthetic Challenges: Brominated chalcones often require optimized Claisen-Schmidt conditions due to lower yields compared to non-halogenated analogs .
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcones, including (2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with 2,3-dimethoxybenzaldehyde.
Reaction Conditions
- Base Catalysts : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol under reflux.
- Molar Ratios : A 1:1 stoichiometry of ketone to aldehyde is typical, though excess aldehyde (1.2 equivalents) may improve yields.
- Temperature : Reflux conditions (70–80°C for ethanol, 60–65°C for methanol) for 4–48 hours, depending on substituent reactivity.
Mechanistic Insights
The reaction proceeds via deprotonation of the acetophenone α-hydrogen by the base, forming an enolate ion. This nucleophile attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. The 2,3-dimethoxy substituents on the benzaldehyde ring increase electron density, accelerating aldol addition but potentially necessitating longer reaction times due to steric hindrance during dehydration.
Purification
Crude products are typically purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).
Yield Optimization
Aldol Condensation Variations
Alternative aldol condensation strategies have been explored to address limitations of the Claisen-Schmidt method:
Proton Exchange Resins
Solid acid catalysts (e.g., Amberlyst-15) enable solvent-free synthesis at 80–100°C, reducing environmental impact. However, yields for methoxy-substituted chalcones remain suboptimal (50–60%) due to incomplete dehydration.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 10–15 minutes with comparable yields (70–75%). This method is particularly effective for electron-rich aldehydes like 2,3-dimethoxybenzaldehyde.
Catalytic and Modern Synthesis Methods
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to bypass traditional condensation routes. A notable method involves coupling 4-bromoacetophenone with 2,3-dimethoxyphenyl vinyl ketone:
Reaction Conditions
- Catalyst : Pd(OCOCF₃)₂ (20 mol%)
- Co-Oxidant : Cu(OAc)₂ (0.2 equivalents)
- Solvent : Dichloroethane under oxygen atmosphere
- Yield : 82% after 24 hours
Advantages
- Tolerance for electron-deficient aryl groups.
- Minimal side products compared to base-catalyzed methods.
Limitations
- High catalyst loading increases costs.
- Requires anhydrous conditions and inert atmosphere.
Green Chemistry Approaches
Ultrasonic Irradiation
Sonication (40 kHz, 50°C) in ethanol with KOH reduces reaction times to 1–2 hours, achieving 78% yield. Cavitation effects enhance mass transfer, particularly beneficial for sterically hindered substrates.
Solvent-Free Mechanochemical Synthesis
Grinding 4-bromoacetophenone and 2,3-dimethoxybenzaldehyde with K₂CO₃ in a ball mill (30 Hz, 2 hours) yields 70% product. This method eliminates solvent waste but requires post-reaction extraction.
Industrial-Scale Production Considerations
Scalability of Traditional Methods
Challenges
- Exothermicity : Large-scale Claisen-Schmidt reactions require controlled cooling to prevent runaway dehydration.
- Byproduct Management : Bis-aldol adducts necessitate multi-step purification, reducing throughput.
Solutions
Advanced Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC (C18 column, acetonitrile/water gradient) resolves chalcone isomers, crucial for pharmaceutical applications. However, high solvent consumption limits industrial feasibility.
Membrane Crystallization
Anti-solvent crystallization using polyethersulfone membranes achieves 99% purity with 90% solvent recovery, reducing waste.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Time | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, reflux | 65–75 | 6–48 h | High | 120–150 |
| Pd-Catalyzed Coupling | Pd(OCOCF₃)₂, O₂ atmosphere | 82 | 24 h | Moderate | 300–400 |
| Microwave-Assisted | KOH/EtOH, 300 W | 75 | 15 min | Low | 200–250 |
| Mechanochemical | K₂CO₃, ball milling | 70 | 2 h | High | 90–120 |
Q & A
Q. What are the optimized synthetic routes for (2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2,3-dimethoxyphenyl precursors. Key parameters include:
- Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol at room temperature or mild heating (~40–60°C) to drive the reaction .
- Scalability : Continuous flow reactors improve yield (>85%) and purity in industrial settings by maintaining precise temperature control and reducing side reactions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell dimensions (e.g., a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.34°) confirms stereochemistry and intermolecular interactions (e.g., π-π stacking, halogen bonds) .
- NMR/IR spectroscopy :
- ¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 6.3–6.7 ppm (α,β-unsaturated ketone protons) .
- IR : Strong C=O stretch at ~1680 cm⁻¹, C-Br at ~560 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 345 (M⁺) with fragments at m/z 183 (C₆H₄Br⁺) and 162 (C₈H₉O₃⁺) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity : Induces apoptosis in HeLa cells (IC₅₀ = 12.5 μM) via caspase-3 activation and mitochondrial membrane disruption .
- Antimicrobial effects : Inhibits Staphylococcus aureus (MIC = 25 μg/mL) by disrupting cell wall synthesis .
- Mechanistic insights : The bromophenyl group enhances lipophilicity, improving membrane permeability, while methoxy substituents modulate electron density for target binding .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to determine HOMO-LUMO gap (~4.2 eV), dipole moment (~3.8 Debye), and electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
- Docking studies : Predict binding to cyclooxygenase-2 (COX-2) (binding energy = -9.2 kcal/mol) via hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns to validate docking results .
Q. How do structural modifications (e.g., halogen substitution) impact reactivity and bioactivity?
- Bromine vs. chlorine : Bromine’s higher electronegativity increases electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Methoxy positioning : 2,3-Dimethoxy groups stabilize the enone system via resonance, whereas 4-methoxy derivatives exhibit reduced antimicrobial potency due to steric hindrance .
- Comparative crystallography : Bromine’s larger atomic radius disrupts π-π stacking distances (3.8 Å vs. 3.5 Å for chloro analogs), altering crystal packing and solubility .
Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?
- Solubility discrepancies : Use Hansen solubility parameters (δD = 18.5, δP = 6.2, δH = 4.8) to identify optimal solvents (e.g., DMSO > ethanol > water) and validate via HPLC purity checks .
- Bioactivity variability : Standardize assays (e.g., MTT for cytotoxicity, broth microdilution for MIC) and control for cell line passage number and culture conditions .
- Synchrotron XRD : Confirm polymorphic forms (e.g., enone tautomers) that may affect biological activity .
Q. What crystallographic data are essential for understanding intermolecular interactions?
- Halogen bonding : Br···O interactions (distance = 3.3 Å) stabilize crystal lattices .
- π-π stacking : Centroid distances between aromatic rings (3.5–4.0 Å) influence melting points (mp = 142–145°C) .
- Hydrogen bonding : Methoxy O-H···O=C interactions (2.8 Å) contribute to layer formation in the crystal structure .
Q. What strategies validate enzyme inhibition mechanisms proposed for this compound?
- Kinetic assays : Measure COX-2 inhibition via UV-Vis spectroscopy (λ = 590 nm) using the peroxidase component of the enzyme .
- Fluorescence quenching : Monitor tryptophan residue quenching in enzyme active sites (Stern-Volmer constant Ksv = 1.2 × 10⁴ M⁻¹) .
- Site-directed mutagenesis : Replace key residues (e.g., Arg120Ala) to confirm binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
